2-Methyl-5-nitro-2H-tetrazole
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Overview
Description
2-Methyl-5-nitro-2H-tetrazole is an organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and are used in various applications due to their unique chemical properties. This compound is particularly noted for its potential use in energetic materials, such as explosives and propellants, due to its high detonation velocity and pressure .
Preparation Methods
2-Methyl-5-nitro-2H-tetrazole can be synthesized starting from 5-amino-substituted tetrazoles. The synthetic route involves the nitration of 2-methyl-2H-tetrazole to introduce the nitro group at the 5-position. This reaction typically requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions . The compound can be purified and characterized using various analytical and spectroscopic methods, including low-temperature X-ray diffraction techniques .
Chemical Reactions Analysis
2-Methyl-5-nitro-2H-tetrazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-5-nitro-2H-tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-2H-tetrazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions with negatively charged ions, facilitating receptor-ligand interactions . In the context of energetic materials, the compound’s high nitrogen content and ability to release a large amount of energy upon decomposition make it an effective explosive .
Comparison with Similar Compounds
2-Methyl-5-nitro-2H-tetrazole can be compared with other similar compounds, such as:
5-Nitro-2H-tetrazole: Similar in structure but lacks the methyl group at the 2-position, resulting in different chemical properties and applications.
1-Methyl-5-nitrotetrazole: Similar in structure but with the methyl group at the 1-position, leading to variations in reactivity and stability.
2-Methyl-2H-tetrazole: Lacks the nitro group, making it less energetic and less suitable for use in explosives.
The uniqueness of this compound lies in its combination of the methyl and nitro groups, which confer specific chemical properties that make it valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
2-methyl-5-nitrotetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N5O2/c1-6-4-2(3-5-6)7(8)9/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNJTCBBFLMKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507178 |
Source
|
Record name | 2-Methyl-5-nitro-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26621-43-2 |
Source
|
Record name | 2-Methyl-5-nitro-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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